DNA repair protein RAD50 (1281-1289)
Description
Central Role in Genomic Stability and DNA Damage Response
The MRN complex, with RAD50 at its core, is integral to maintaining genomic stability by addressing DNA double-strand breaks. nih.gov These breaks, if left unrepaired or repaired incorrectly, can lead to chromosomal rearrangements, a hallmark of many cancers. mdpi.com The complex's functions are diverse and critical, encompassing the initial recognition of DSBs, the processing of DNA ends to make them suitable for repair, and the activation of cell cycle checkpoints to halt cell division until the damage is resolved. nih.govnih.gov
RAD50's primary role within the complex is to bind to and bridge the broken DNA ends. nih.govcdnsciencepub.com This tethering function is crucial for preventing the separation of the severed chromosome fragments and for holding them in proximity for subsequent repair processes. uniprot.org Furthermore, the MRN complex is instrumental in activating the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response. nih.govnih.govplos.org This activation initiates a signaling cascade that coordinates DNA repair with cell cycle control and, if the damage is too severe, apoptosis. researchgate.net The complex also participates in both major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). uniprot.orgyeastgenome.org
The significance of RAD50 is highlighted by the fact that mutations in the genes of the MRN complex can lead to severe human genetic disorders, such as Ataxia-Telangiectasia-like disorder and Nijmegen breakage syndrome, which are characterized by genomic instability and cancer predisposition. nih.govcdnsciencepub.com
Evolutionary Conservation Across Biological Kingdoms
The fundamental importance of RAD50 in DNA repair is underscored by its remarkable evolutionary conservation. cdnsciencepub.com Homologs of RAD50 and Mre11 are found in all domains of life, from archaea and bacteria to eukaryotes, including yeast and humans. cdnsciencepub.comportlandpress.com This widespread presence indicates that the core functions of the Mre11-Rad50 machinery were established early in evolutionary history and have been maintained due to their critical role in preserving genetic information. portlandpress.com
While the Mre11 and RAD50 proteins are highly conserved, the Nbs1 subunit is specific to eukaryotes, suggesting it evolved later to integrate the core repair functions of the Mre11-Rad50 dimer with more complex cell-cycle checkpoint signaling pathways present in higher organisms. cdnsciencepub.com The bacterial homolog of the Mre11-Rad50 complex is known as SbcCD. portlandpress.com The high degree of sequence and structural conservation, particularly in the functional domains of RAD50, allows for insights gained from studying the protein in model organisms like yeast (Saccharomyces cerevisiae) and archaea (Pyrococcus furiosus) to be largely applicable to the human protein. nih.govoup.com
Table 1: Conservation of RAD50 and Associated Proteins Across Different Organisms
| Organism | RAD50 Homolog | MRE11 Homolog | NBS1/XRS2 Homolog | Complex Name |
|---|---|---|---|---|
| Humans | RAD50 | MRE11 | NBS1 | MRN |
| Saccharomyces cerevisiae (Yeast) | Rad50p | Mre11p | Xrs2 | MRX |
| Escherichia coli (Bacteria) | SbcCD | Not Present | SbcCD | |
| Archaea | Rad50 | Mre11 | Not Present | Mre11-Rad50 |
Overview of RAD50 as a Structural Maintenance of Chromosomes (SMC) Family and ABC-ATPase Member
RAD50's unique architecture is central to its function. It belongs to the Structural Maintenance of Chromosomes (SMC) family of proteins, which are characterized by their long coiled-coil domains. nih.govresearchgate.netresearchgate.net Like other SMC proteins, RAD50 has an elongated structure with an ATP-binding domain at one end, formed by the juxtaposition of its N- and C-termini, and a hinge domain at the apex of the coiled-coil. nih.govresearchgate.net This hinge domain contains a conserved "zinc hook" motif that allows for the dimerization of two RAD50 molecules, a critical feature for its DNA tethering function. yeastgenome.orgresearchgate.net
Furthermore, RAD50 is a member of the ATP-binding cassette (ABC) ATPase superfamily. nih.govnih.govnih.gov ABC-ATPases are a large and diverse group of enzymes that use the energy from ATP hydrolysis to drive various cellular processes. oup.com In RAD50, the ATPase activity is located in its head domain, which is formed by the N- and C-terminal regions folding together. nih.gov The binding and hydrolysis of ATP by RAD50 induce significant conformational changes in the MRN complex. nih.govnih.gov These structural rearrangements are thought to regulate the nuclease activity of Mre11 and the DNA binding and processing functions of the entire complex. nih.govnih.gov For instance, in the ATP-bound state, the RAD50 dimer can adopt a "closed" conformation that may block the Mre11 nuclease active sites, while ATP hydrolysis leads to an "open" conformation, allowing for DNA processing. oup.comnih.gov This ATP-dependent control ensures that the potent nuclease activity of the complex is tightly regulated and deployed only at sites of DNA damage. uniprot.org
Table 2: Key Domains and Motifs of the RAD50 Protein
| Domain/Motif | Location | Function |
|---|---|---|
| N-terminal Globular Domain | N-terminus | Forms part of the ABC-ATPase head domain; contains Walker A motif for ATP binding. nih.gov |
| C-terminal Globular Domain | C-terminus | Forms part of the ABC-ATPase head domain; contains Walker B motif and ABC signature motif. nih.gov |
| Coiled-coil Domain | Separates N- and C-terminal domains | Provides the elongated structure characteristic of SMC proteins; crucial for DNA tethering. nih.govresearchgate.net |
| Zinc Hook | Apex of the coiled-coil | Mediates dimerization of RAD50 molecules, enabling the bridging of DNA ends. nih.govresearchgate.net |
| ABC-ATPase Head | Juxtaposition of N- and C-termini | Binds and hydrolyzes ATP to drive conformational changes and regulate complex activity. nih.govnih.gov |
Properties
sequence |
EYVEKFYRI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
DNA repair protein RAD50 (1281-1289) |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Rad50
ATP-Binding Cassette (ABC) ATPase Domains
The head domain of RAD50 is a functional ABC ATPase, which belongs to the Structural Maintenance of Chromosomes (SMC) protein family. This domain is responsible for binding and hydrolyzing ATP, a process that drives conformational changes in the MRN complex, essential for its DNA binding and processing activities. The ATPase activity is central to the regulation of the complex's functions in DNA tethering and signaling DNA damage.
The ABC ATPase head of a single RAD50 molecule is formed by the juxtaposition of its N-terminal and C-terminal sequences. These two regions, known as Nucleotide Binding Domains (NBDs), come together to form two composite ATP-binding sites. This "head-to-head" dimerization is a hallmark of ABC ATPases. The N-terminal domain of one RAD50 monomer interacts with the C-terminal domain of another RAD50 monomer to create a functional ATPase engine. This dimerization is ATP-dependent and crucial for the assembly and function of the entire MRN complex.
Embedded within the N-terminal and C-terminal NBDs are several highly conserved motifs that are critical for the binding and hydrolysis of ATP. These motifs ensure the proper functioning of the ATPase domain.
The Walker A motif, also known as the P-loop, has a consensus sequence of G-x-x-G-x-G-K-S/T (where x can be any amino acid). This motif is located in the N-terminal NBD and is essential for binding the phosphate (B84403) groups of ATP. Its structure forms a flexible loop that interacts directly with the β and γ phosphates of the ATP molecule, positioning it correctly for hydrolysis.
The Q-loop is a conserved region characterized by a highly conserved glutamine residue. This loop is crucial for the communication between the two NBDs and plays a role in sensing the nucleotide state (ATP-bound, ADP-bound, or nucleotide-free) of the opposing subunit. The glutamine residue is believed to be involved in coordinating the magnesium ion and the attacking water molecule required for ATP hydrolysis.
The Signature Motif, also referred to as the LSGGQ motif, is a hallmark of the ABC transporter superfamily. This motif is located in the C-terminal NBD and provides key residues that interact with the ATP molecule bound to the Walker A motif of the opposite NBD. This interaction is fundamental for ATP hydrolysis, as it helps to complete the catalytic site.
The Walker B motif is found C-terminal to the Signature Motif and typically has a sequence of h-h-h-h-D-E, where 'h' represents a hydrophobic amino acid. The highly conserved aspartate and glutamate (B1630785) residues within this motif are essential for coordinating the magnesium ion that is crucial for ATP hydrolysis. The Walker B motif works in concert with the Walker A and Signature motifs to form the active catalytic site for ATP breakdown.
Data Tables
Table 1: Key Domains of the RAD50 ABC ATPase
| Domain | Location | Primary Function |
|---|---|---|
| N-Terminal Nucleotide Binding Domain (NBD) | N-terminus of the protein | Forms one half of the ABC ATPase head; contains the Walker A motif. |
Table 2: Conserved Motifs in RAD50 NBDs
| Motif | Consensus Sequence (Typical) | Location | Role in ATP Hydrolysis |
|---|---|---|---|
| Walker A (P-loop) | G-x-x-G-x-G-K-S/T | N-Terminal NBD | Binds β and γ phosphates of ATP. |
| Q-Loop | Contains a conserved Glutamine (Q) | N-Terminal NBD | Inter-subunit communication; coordinates catalytic water/Mg²⁺. |
| Signature Motif | L-S-G-G-Q | C-Terminal NBD | Interacts with ATP bound to the opposing NBD to complete the catalytic site. |
| Walker B | h-h-h-h-D-E | C-Terminal NBD | Coordinates the essential Mg²⁺ ion via the Aspartate (D) residue. |
Conserved Motifs for ATP Binding and Hydrolysis
D-Loop
The D-loop, or displacement loop, is a DNA structure formed during homologous recombination when a single-stranded DNA tail invades a homologous double-stranded DNA molecule. wikipedia.org In the context of RAD50, the D-loop is a conserved motif located in the C-terminal region of its ABC-ATPase domain. nih.gov Mutations within the RAD50 D-loop have been identified in various cancers and can disrupt the allosteric regulation of the protein's functions. nih.govmdpi.com For instance, specific mutations in the D-loop can affect the ATP-induced "closed" conformation of the MRN complex, which is crucial for its catalytic activities. nih.govresearchgate.net These findings underscore the D-loop's role in the conformational cycling of RAD50 that governs DNA repair processes. nih.gov
H-Loop/Switch Region (including region 1281-1289 context)
The H-loop, also known as the switch region, is another critical motif within the C-terminal ATPase domain of RAD50. nih.gov This region works in concert with other motifs like the Walker A and B domains to coordinate ATP binding and hydrolysis. researchgate.net Specifically, the histidine residue within the H-loop is thought to balance the negative charges during the transition state of ATP hydrolysis. researchgate.net The amino acid sequence 1281-1289 is located within this functional H-loop/switch region of the human RAD50 protein. Analysis of mutations in the broader C-terminal domain, which includes the D-loop and the H-loop/switch, indicates their importance. For example, the deleterious missense mutation RAD50L1264F, found in East Asian populations, is located between the D-loop and the H-loop/switch and is predicted to be damaging to protein function. mdpi.com The integrity of this entire C-terminal region, including the 1281-1289 sequence, is therefore vital for the proper ATPase activity that drives the conformational changes essential for DNA repair.
| Motif/Region | Location | Function |
| D-Loop | C-terminal ATPase Domain | Involved in allosteric regulation and achieving the ATP-bound 'closed' state. nih.govnih.gov |
| H-Loop/Switch Region (contains 1281-1289) | C-terminal ATPase Domain | Coordinates ATP hydrolysis. nih.govresearchgate.net |
Coiled-Coil Regions and Overall Dumbbell-Shaped Dimeric Structure
A defining feature of RAD50 is its long intramolecular antiparallel coiled-coil region, which can be 600-900 amino acids in length. portlandpress.comnih.gov This extended domain separates the N- and C-terminal portions of the polypeptide, which come together to form the globular ATPase head domain. nih.govnih.gov Two RAD50 molecules dimerize, creating a large, elongated, dumbbell-shaped structure. portlandpress.com The globular ATPase heads form one end of the dumbbell, while the apex of the coiled-coils, containing the zinc-hook motif, forms the other. nih.govnih.gov This remarkable architecture, with a flexible coiled-coil arm extending up to 500 Å, is essential for the Mre11 complex's ability to bridge DNA ends or sister chromatids over significant distances. nih.govresearchgate.net Studies have revealed that the coiled-coils are not uniformly rigid but contain specific segments of increased flexibility, which may be crucial for the complex's dynamic functions. pnas.org
Zinc-Hook Motif (CXXC) and its Role in Dimerization and Bridging
Located at the apex of the extended coiled-coil domain is the highly conserved zinc-hook motif, characterized by a Cys-X-X-Cys (CXXC) sequence. portlandpress.comnih.gov This motif is the basis for a critical dimerization interface that links two RAD50 proteins. nih.govnih.gov The resulting assemblies have the appropriate length and flexibility to link sister chromatids during homologous recombination or to bridge DNA ends in non-homologous end-joining. nih.govresearchgate.net The functional importance of the zinc-hook is profound; mutations that disrupt this motif can lead to severe defects in DNA damage responses, including sensitivity to radiation, and can impair the initial recruitment of the MRN complex to sites of DNA breaks. escholarship.orgnih.gov
Zn2+-Dependent Dimerization at the Coiled-Coil Apex
The dimerization mediated by the zinc-hook is strictly dependent on the presence of a zinc ion (Zn2+). nih.govnih.gov The crystal structure of this domain reveals that two CXXC motifs, one from each RAD50 protomer, come together to form a single composite binding site. researchgate.net The four cysteine residues (two from each monomer) tetrahedrally coordinate one Zn2+ ion, forming a stable, interlocking hook structure that fastens the two RAD50 molecules together at the apex of their coiled-coils. researchgate.netnih.gov The disruption of this Zn2+-binding site through mutation abrogates dimerization at the hook and is detrimental to cell survival following DNA damage. researchgate.netnih.gov
Intermolecular and Intramolecular Hook Interactions
The zinc-hook enables both intramolecular and intermolecular interactions, leading to different structural models for the Mre11 complex's function. The intermolecular model proposes that the hooks of two separate MRN complexes interact to bridge two different DNA molecules, such as sister chromatids. nih.gov In contrast, the intramolecular model suggests the two hooks within a single Mre11 complex dimerize. nih.gov Structural studies of human Rad50 suggest that the predominant form is an intra-complex, rod-shaped structure stabilized by the zinc-hook and an additional interface within the coiled-coils. nih.gov However, intermolecular interactions are also observed and are believed to be crucial for the tethering of multiple DNA molecules, acting like a form of "molecular Velcro" where numerous weak interactions collectively provide strong bridging capacity. escholarship.orgnih.gov
Conformational Dynamics of RAD50 and the MRN Complex
ATP-Dependent Open and Closed Conformational States
The RAD50 protein, in complex with Mre11, cycles between two principal conformational states—'open' and 'closed'—which are dictated by the presence or absence of bound ATP. nih.govresearchgate.netoup.com These states are fundamental to regulating the diverse activities of the MRN complex, from DNA tethering and signaling to nucleolytic processing. nih.govembopress.org
In the absence of ATP (the apo state), the complex predominantly adopts a flexible and 'open' conformation. researchgate.netoup.com In this state, the two NBDs of a RAD50 dimer are disengaged, and the associated Mre11 nuclease active sites are exposed and accessible to DNA. nih.govresearchgate.net This open configuration is associated with the 3'-5' exonuclease activity of Mre11, allowing for the processing of DNA ends. nih.govnih.gov While the apo state is generally described as open, it is conformationally dynamic, with the RAD50 monomers exhibiting flexibility. researchgate.net
Upon binding ATP, RAD50 undergoes a dramatic structural transition to a rigid and 'closed' conformation. nih.govoup.com This change is driven by the dimerization of the RAD50 NBDs, which engage each other by sandwiching two ATP molecules at the interface. nih.gov This ATP-bound, closed state is crucial for several functions; it promotes the binding and tethering of DNA ends and is essential for activating the ATM/Tel1 checkpoint kinase. nih.govoup.com In this conformation, the engaged RAD50 NBD dimer interacts with the Mre11 nuclease and DNA-binding cleft, effectively blocking the Mre11 active sites and reducing or eliminating its processive exonuclease activity. nih.gov This switch from a DNA processing-competent state to a DNA tethering and signaling platform is a key regulatory feature of the MRN complex. nih.govnih.gov
| State | Trigger | RAD50 NBDs | Mre11 Nuclease Site | Primary Function | Reference |
|---|---|---|---|---|---|
| Open | ATP-free or ATP hydrolysis | Disengaged, flexible | Accessible | DNA end processing (exonuclease activity) | nih.govnih.govresearchgate.net |
| Closed | ATP binding | Dimerized, rigid | Blocked | DNA tethering, ATM/Tel1 signaling | nih.govnih.govoup.com |
Structural Rearrangements Upon Nucleotide Binding and Hydrolysis
The transition between the open and closed states of RAD50 involves extensive and coordinated structural rearrangements within its NBDs, which are classic features of ABC-ATPases. nih.govmdpi.com The NBD is composed of N-terminal and C-terminal lobes, containing the conserved Walker A and Walker B motifs, respectively, as well as a signature motif crucial for dimerization. nih.govnih.gov
Nucleotide Binding: The binding of ATP initiates the major conformational switch. In the ATP-free state, a solvent-accessible channel can exist within the hydrophobic core of the RAD50 NBD. nih.gov Upon ATP binding, this channel is substantially remodeled as the ATPase subdomains rotate approximately 35 degrees relative to each other. nih.govresearchgate.net This rotation brings the N-terminal Walker A motif of one RAD50 monomer into close proximity with the C-terminal signature motif of the opposing monomer, forming a composite ATP-binding site. nih.govmdpi.com Two ATP molecules are sandwiched within this newly formed dimer interface, stabilizing a rigid, closed structure. nih.gov This ATP-induced dimerization also causes a significant reorientation of the attached coiled-coil domains, creating a clamp-like conformation with increased affinity for DNA. nih.govresearchgate.net Structural analyses show that in this state, DNA binds between the coiled-coil domains, with key interactions involving a strand-loop-helix motif on the NBD. nih.govembopress.org
Nucleotide Hydrolysis: The ATP-bound closed state is stable but not permanent, as the slow ATPase activity of RAD50 eventually leads to ATP hydrolysis. nih.gov The hydrolysis of ATP to ADP and inorganic phosphate destabilizes the NBD dimer interface. oup.com This destabilization is the molecular switch that converts the complex back to the open state. nih.gov Molecular dynamics simulations suggest that the presence of ADP loosens the association between the RAD50 monomers and also weakens the interaction between RAD50 and Mre11. oup.com This allows the RAD50 NBDs to move away from each other, consequently exposing the Mre11 active sites and enabling the complex to engage in DNA resection. nih.govnih.gov Therefore, the cycle of ATP binding and hydrolysis drives the RAD50 molecular machine through opposing structural states, each tailored to a specific function in the DNA damage response. nih.govembopress.org
| Event | Key Structural Change | Consequence for MRN Complex | Reference |
|---|---|---|---|
| ATP Binding | ~35° rotation of NBD subdomains; NBD dimerization; sandwiching of 2 ATP molecules. | Formation of a rigid 'closed' state; Mre11 nuclease site occluded; increased DNA binding and tethering. | nih.govnih.govresearchgate.netnih.gov |
| ATP Hydrolysis | Destabilization of the NBD dimer interface; disengagement of NBDs. | Transition to a flexible 'open' state; Mre11 nuclease site becomes accessible for DNA processing. | nih.govoup.com |
Biochemical Mechanisms of Rad50
ATP Binding and Hydrolysis Kinetics
RAD50 belongs to the ATP-Binding Cassette (ABC) ATPase superfamily. nih.govoup.com Each RAD50 monomer possesses a nucleotide-binding domain (NBD) comprised of a Walker A motif at the N-terminus and a Walker B motif at the C-terminus. mdpi.com Dimerization of two RAD50 molecules brings these domains together to form two functional ATPase sites. nih.gov The binding and subsequent hydrolysis of ATP at these sites drive significant conformational changes within the RAD50 protein and the entire MRN complex, switching it between different functional states. nih.govnih.gov While essential for its in vivo functions, the intrinsic rate of ATP hydrolysis by RAD50 is relatively low, suggesting that its activity is tightly regulated and stimulated by other factors. nih.gov
Table 1: ATP Hydrolysis Rates of RAD50 Complexes
| Complex | Organism | ATP Hydrolysis Rate (ATP/min) | Stimulatory Factor | Fold Stimulation | Reference |
|---|---|---|---|---|---|
| Mre11-Rad50 (MR) | Yeast | 0.1 | dsDNA | ~10-fold | nih.gov |
| Mre11-Rad50 (MR) | Human | 0.026 | dsDNA | up to 40-fold | nih.gov |
| Mre11-Rad50-Nbs1 (MRN) | Human | - | dsDNA | ~20-fold | nih.gov |
| Mre11-Rad50 (MR) | Pyrococcus furiosus | - | dsDNA | ~20-fold | nih.gov |
| Mre11-Rad50 (MR) | T4 Bacteriophage | - | linear DNA | ~22-fold | nih.gov |
The ATPase activity of RAD50 is subject to allosteric regulation, a process where binding at one site influences the activity at another site. nih.gov A complex allosteric network within the RAD50 protein governs the rate of ATP hydrolysis and the associated conformational changes. oup.com This network involves multiple structural motifs, including the D-loop, Q-loop, and Walker motifs. oup.com Mutations within these regions can disrupt the allosteric communication, leading to altered ATP hydrolysis rates and impaired function of the MRN complex. oup.comnih.gov For instance, studies on Pyrococcus furiosus RAD50 have revealed an allosteric network of residues that influences the dimerization and ATP hydrolysis activity, ultimately affecting the nuclease function of Mre11. mdpi.com This intricate regulation ensures that the ATP-driven conformational changes are properly coordinated for efficient DNA repair. nih.gov
A key regulatory mechanism of RAD50's ATPase activity is its stimulation by DNA. nih.gov The presence of double-stranded DNA (dsDNA) can significantly increase the rate of ATP hydrolysis by the MRN complex. nih.gov This stimulation is particularly dependent on the presence of DNA ends, indicating that the complex is specifically activated at the sites of DNA double-strand breaks. nih.govnih.gov Research has shown that dsDNA can stimulate the ATPase activity of human MRN by approximately 20-fold. nih.gov This DNA-dependent activation suggests a mechanism where the MRN complex is triggered into a DNA processing mode only when it encounters a DSB. nih.gov The interaction with DNA likely induces conformational changes that facilitate more efficient ATP hydrolysis. embopress.org
The dimerization of two RAD50 molecules forms two complete and symmetric ATPase sites. nih.gov A crucial aspect of RAD50's function is the interdependence of these two sites. Studies using catalytic site mutants, where only one of the two ATPase sites is functional, have demonstrated that both sites are required for the DNA-stimulated ATP hydrolysis. nih.govnih.govresearchgate.net A RAD50 dimer with only one active ATPase site is incapable of efficient ATP hydrolysis in response to DNA. nih.govresearchgate.net This finding suggests that a symmetrical engagement of the RAD50 catalytic head domains, with ATP bound at both sites, is essential for the proper function of the MRN complex in DNA repair and signaling. nih.govnih.govresearchgate.net This coordinated action ensures that the conformational changes driven by ATP hydrolysis occur in a controlled and productive manner.
DNA Binding Activities of RAD50
RAD50, as part of the MRN complex, exhibits robust DNA binding activity, which is fundamental to its role in recognizing and processing DNA damage. uniprot.orgeur.nl The complex binds to both single-stranded and double-stranded DNA. eur.nl The interaction with DNA is not static but is dynamically regulated by the ATP binding and hydrolysis cycle of RAD50. nih.gov
Table 2: DNA Binding Characteristics of RAD50
| RAD50 State | DNA Substrate Preference | Key Function | Reference |
|---|---|---|---|
| ATP-bound | DNA ends, dsDNA | DNA end bridging and tethering | nih.govnih.gov |
| ATP-free | - | Less proficient for DNA binding | nih.gov |
| - | Internal DNA sites, DNA hairpins | DNA topology recognition | nih.govportlandpress.com |
A critical function of the MRN complex, mediated by RAD50, is the physical linking or tethering of DNA ends. nih.govportlandpress.com This activity is crucial for holding the broken ends of a chromosome in proximity, preventing their separation and facilitating their rejoining. uniprot.org The DNA end bridging and tethering function of RAD50 is ATP-dependent. nih.govnih.govcipsm.de The binding of ATP to RAD50 induces a "closed" conformation of the MRN complex, which has a higher affinity for DNA ends and promotes their tethering. nih.govnih.govresearchgate.net This ATP-bound state is proficient in bridging two DNA ends. nih.gov While RAD50 alone can mediate some level of DNA tethering, this activity is significantly enhanced in the context of the full MRN complex. nih.gov
Beyond its interaction with DNA ends, RAD50 can also recognize and bind to other DNA structures and internal sites on the DNA molecule. nih.govportlandpress.com Structural and biochemical studies have shown that RAD50 can bind to internal locations on a DNA duplex. pnas.org The complex can also recognize specific DNA topologies, such as hairpin structures. portlandpress.com The ability to interact with internal DNA sites suggests that the MRN complex may not only be recruited to the immediate vicinity of a DNA break but can also engage with the surrounding DNA duplex. This interaction with the broader DNA landscape may be important for its functions in DNA recombination and telomere maintenance. nih.gov The binding to internal sites appears to involve a specific motif on the RAD50 NBD. nih.gov
Dual DNA Binding Sites on MRN Complex
The Mre11-RAD50-NBS1 (MRN) complex possesses a sophisticated ability to interact with DNA through at least two distinct modes of binding. This duality allows the complex to both locate DNA double-strand breaks (DSBs) with high efficiency and to engage with the break termini to initiate repair. The primary DNA binding and processing core of the complex is the "head" region, which is composed of the Mre11 dimer and the two ATP-binding cassette (ABC) ATPase domains of RAD50. nih.govresearchgate.net
The first mode of binding is the recognition and engagement of DNA ends. The Mre11 subunit is principally responsible for this activity. nih.govembopress.org It contains defined DNA-binding motifs and is crucial for localizing the entire complex to the site of a DSB. embopress.orgresearchgate.net This interaction is highly specific for DNA termini, including those found at DSBs or stalled replication forks. lbl.gov Single-molecule imaging has shown that a significant portion of MRN molecules localize directly to free DNA ends. nih.gov
The second mode of binding involves interaction with the internal duplex of a DNA molecule, away from the ends. This function is primarily attributed to the RAD50 subunits. nih.gov This interaction allows the MRN complex to bind to undamaged DNA and subsequently slide along the duplex. nih.govportlandpress.com This sliding capability is proposed to be a mechanism for the rapid scanning of the genome to locate DNA breaks. portlandpress.com The RAD50 subunit itself can bind homoduplex DNA and promotes this facilitated diffusion. nih.gov Some evidence suggests that a C-terminal extension on Mre11 may also contribute to an ATP-independent binding to internal DNA, facilitating the scanning process. portlandpress.com Upon encountering a DNA end, the complex then transitions to an ATP-dependent loading state. portlandpress.com
These two binding sites, one on Mre11 for end recognition and another on RAD50 for duplex binding and sliding, are not mutually exclusive but rather work in concert to ensure the efficient recognition and processing of DNA damage. nih.gov
Table 1: Comparison of DNA Binding Sites on the MRN Complex
| Feature | End-Binding Site | Internal Duplex-Binding Site |
|---|---|---|
| Primary Subunit(s) | Mre11 nih.govembopress.org | RAD50 nih.gov |
| DNA Substrate | DNA double-strand break (DSB) termini, stalled replication forks lbl.gov | Internal, undamaged duplex DNA nih.govportlandpress.com |
| Primary Function | Specific recognition and binding to DNA ends nih.gov | Sliding and scanning along DNA to locate breaks nih.govportlandpress.com |
| ATP Dependence | Loading at the end is ATP-dependent portlandpress.com | Initial binding may be ATP-independent portlandpress.com |
Regulation of Mre11 Nuclease Activity by RAD50
The nucleolytic functions of Mre11, which include both single-stranded DNA (ssDNA) endonuclease and 3' to 5' double-stranded DNA (dsDNA) exonuclease activities, are tightly regulated by the RAD50 subunit. researchgate.netnih.govcdnsciencepub.com This control is critical to prevent unwanted DNA degradation and to coordinate DNA processing with subsequent repair steps. The primary mechanism of this regulation is the ATP-binding and hydrolysis cycle of RAD50, which drives dramatic conformational changes within the MRN complex. researchgate.netmdpi.comresearchgate.net These structural rearrangements function as a molecular switch, toggling the Mre11 nuclease between inhibited and active states. nih.govembopress.org
In the ATP-bound state, the two RAD50 ATPase head domains interact and dimerize, forcing the complex into a "closed" conformation. researchgate.netmdpi.commdpi.com In this rigid state, the dimerized RAD50 heads physically block the Mre11 nuclease active sites, preventing them from accessing and cleaving dsDNA. nih.govmdpi.commdpi.com This ATP-bound, closed conformation is not functionally inert; rather, it is proficient in DNA binding and tethering, and is associated with the activation of the ATM checkpoint kinase. mdpi.comembopress.org
The hydrolysis of ATP to ADP and phosphate (B84403) by RAD50 triggers a major conformational shift to an "open" state. nih.govresearchgate.netresearchgate.net This transition involves the disengagement of the RAD50 ATPase domains, which in turn unmasks the Mre11 active sites. nih.govmdpi.com This "open" conformation makes the DNA substrate accessible to Mre11, permitting its nucleolytic activity to proceed. nih.govembopress.orgmdpi.com Specifically, ATP hydrolysis is required for the Mre11 endonuclease to cleave blocked DNA ends and to initiate 5' to 3' resection. embopress.orgnih.gov One model suggests that the ATP cycle directly dictates the type of nuclease activity, where ATP binding renders Mre11 an endonuclease, and subsequent hydrolysis switches it to an exonuclease. nih.gov
The regulation is further modulated by other factors. In eukaryotes, the regulatory switch is dependent on NBS1. nih.gov Additionally, co-activator proteins like CtIP (in humans) can interact with a regulatory region on RAD50 to stimulate Mre11's endonuclease activity, a crucial step for initiating homologous recombination. portlandpress.commdpi.com Thus, through a combination of ATP-driven conformational changes and interactions with regulatory partners, RAD50 acts as the master controller of Mre11's potent nuclease functions.
Table 2: Influence of RAD50 Nucleotide State on MRN Complex Conformation and Activity
| RAD50 Nucleotide State | Complex Conformation | Mre11 Nuclease Accessibility | Resulting MRN Function |
|---|---|---|---|
| ATP-Bound | Closed / Rigid researchgate.netmdpi.commdpi.com | Blocked / Inhibited nih.govmdpi.com | DNA end binding and tethering; ATM activation mdpi.comembopress.org |
| ATP Hydrolysis (to ADP) | Open / Flexible nih.govresearchgate.netresearchgate.net | Accessible / Active nih.govmdpi.comembopress.org | DNA end resection; 3'-5' exonuclease and endonuclease activity nih.govembopress.org |
Protein Protein and Protein Nucleic Acid Interactions Involving Rad50
Interactions within the Mre11-Rad50-Nbs1 (MRN) Core Complex
The MRN complex is a heterotrimer that serves as a primary sensor of DNA double-strand breaks (DSBs). nih.govuni-muenchen.de The integrity and function of this complex are built upon a series of specific and regulated interactions between its three components: Mre11, RAD50, and Nbs1. uni-muenchen.denih.gov The core of the complex is a heterotetramer formed by a dimer of Mre11 and two molecules of RAD50 (M2R2). portlandpress.com
The interaction between RAD50 and Mre11 is a cornerstone of the MRN complex's architecture and function, forming a stable foundation for its activities. Structural analyses, particularly X-ray crystallography of the Thermotoga maritima MR complex, have revealed that RAD50 binds to Mre11 through two primary interfaces. nih.gov
The Mre11 dimer itself forms the core of the catalytic head of the complex, with the two RAD50 ATPase domains attached to the exterior of this nuclease core. nih.gov This arrangement allows the Mre11 nuclease active sites to remain accessible for processing DNA ends, while the long coiled-coil arms of RAD50 protrude outwards, ready to engage in DNA tethering and interactions with other factors. nih.gov The binding of Mre11 stabilizes the RAD50 dimer and promotes its ATPase activity, while ATP binding to RAD50, in turn, can regulate the nuclease activity of Mre11 by inducing conformational changes that mask or unmask the Mre11 active site. nih.gov
| Interacting Domain on RAD50 | Interacting Domain on Mre11 | Nature of Interaction | Functional Consequence | Reference |
|---|---|---|---|---|
| Coiled-coil root (near NBD) | C-terminal Helix-Loop-Helix (HLH) domain | Primarily hydrophobic and aromatic interactions | Stabilizes the M2R2 core complex; positions RAD50 relative to the Mre11 nuclease | nih.govembopress.org |
| ATPase/Nucleotide-Binding Domain (NBD) | Capping and Nuclease domains | Conformational changes upon ATP binding | Allosterically regulates Mre11 nuclease activity; ATP binding by RAD50 can block the Mre11 active site | nih.gov |
Nbs1 (Nijmegen breakage syndrome 1) is a critical eukaryotic-specific component of the MRN complex that acts as a signaling and regulatory hub. nih.gov While initial models suggested Nbs1 primarily binds to Mre11, evidence also supports a direct interaction with RAD50, indicating that both Mre11 and RAD50 likely contribute to the stable association of Nbs1 within the complex. oup.com Nbs1 interacts with the M2R2 core via a C-terminal region that includes a conserved Mre11 interaction motif. nih.govembopress.org Cryo-electron microscopy structures show Nbs1 wrapping around the Mre11 dimer. biorxiv.org
The regulatory roles of Nbs1 are multifaceted. It is essential for the nuclear localization of the MRN complex. embopress.org Nbs1 also acts as a sensor and a scaffold, linking the core MRN machinery to downstream signaling pathways. nih.gov For instance, Nbs1 senses the phosphorylation of CtIP (a key factor in DNA end resection) through its FHA and BRCT domains, which in turn stimulates the endonuclease activity of the Mre11-RAD50 catalytic core. embopress.org Furthermore, Nbs1 is pivotal for activating the ATM kinase, a central regulator of the DNA damage response. nih.govresearchgate.net A conserved motif at the extreme C-terminus of Nbs1 directly binds and recruits ATM to the site of damage. nih.govbiorxiv.org Recent structural data suggests that this ATM recruitment motif on Nbs1 is sequestered by binding to a regulatory site on RAD50 (the 'S' site), implying an allosteric mechanism where this interaction must be released to allow ATM to bind. biorxiv.orgbiorxiv.org
Interactions with Downstream DNA Damage Response Factors
The MRN complex, with RAD50 at its architectural core, serves as a beacon at DNA break sites, recruiting and activating a cascade of downstream signaling and repair proteins.
One of the most critical functions of the MRN complex is the recruitment and activation of the ATM (Ataxia-Telangiectasia Mutated) kinase (Tel1 in yeast), a master regulator of the DDR. nih.govembopress.org The functional MRN complex is required for the activation of ATM in response to DSBs. nih.govnih.gov The process is initiated by the Nbs1 subunit, which contains a C-terminal motif that directly interacts with and recruits ATM to the site of DNA damage. biorxiv.orgutexas.edu
Following recruitment by Nbs1, full activation of ATM kinase activity requires a subsequent interaction with the Mre11-RAD50 core. biorxiv.orgnih.gov This activation step is dependent on RAD50's ability to bind ATP, although ATP hydrolysis is not strictly required. portlandpress.comnih.gov The ATP-bound "closed" conformation of the Mre11-RAD50 complex is thought to be the one that stimulates ATM kinase activity. biorxiv.org Thus, RAD50's ATPase cycle plays a direct, stimulatory role in propagating the DNA damage signal through ATM. nih.govnih.gov The MRN complex effectively acts as the DSB sensor for ATM, bringing the kinase to the break and inducing a conformational change that unleashes its signaling activity towards numerous substrates, including H2AX, p53, and Chk2. utexas.edu
RAD50 and the MRN complex engage with a variety of other proteins to direct DNA repair toward specific pathways and to function in distinct chromosomal contexts like telomeres.
BRCA1: RAD50 is a component of the BRCA1-associated genome surveillance complex (BASC), a large multi-protein complex that includes DNA damage sensors and repair proteins like MSH2, MSH6, MLH1, and ATM. uniprot.org This association physically links RAD50 to BRCA1, a key factor in promoting homologous recombination (HR) repair. frontiersin.org The interaction helps localize BRCA1 to DSB sites, ensuring that repair proceeds through the high-fidelity HR pathway. frontiersin.orgnih.gov
TRF2: At telomeres, RAD50 interacts with the shelterin component TRF2 (Telomeric Repeat-binding Factor 2). embopress.orgplos.org This interaction is crucial for protecting chromosome ends from being recognized as DNA breaks. Recent studies have shown that a specific motif in TRF2, known as the iDDR (inhibitor of DNA Damage Response), binds directly to a regulatory "S" region on RAD50. oup.comnih.gov This binding is mutually exclusive with the binding of other factors like CtIP and prevents the activation of both the Mre11 nuclease and the ATM kinase at telomeres, thereby ensuring telomere stability. biorxiv.orgoup.comnih.gov
MCM8/9: The MCM8/9 helicase complex, which is also involved in homologous recombination, interacts with the MRN complex. uniprot.org This interaction facilitates the recruitment of MRN to sites of DNA damage, suggesting a cooperative role in the processing of DNA breaks to generate substrates suitable for HR. uniprot.org
| Interacting Protein | RAD50/MRN Interaction Site/Mechanism | Functional Outcome | Reference |
|---|---|---|---|
| ATM/Tel1 | Initial recruitment via Nbs1 C-terminus; subsequent stimulation by ATP-bound Mre11-RAD50 core | Activation of ATM kinase signaling cascade at DSBs | nih.govbiorxiv.orgutexas.edunih.gov |
| BRCA1 | Component of the multi-protein BASC complex | Localization of BRCA1 to damage sites; promotion of homologous recombination | uniprot.orgfrontiersin.orgnih.gov |
| TRF2 | TRF2 iDDR motif binds to the regulatory 'S' site on RAD50 | Inhibition of MRN nuclease and ATM activation at telomeres, preventing an unwanted DNA damage response | biorxiv.orgoup.comnih.gov |
| MCM8/9 | Interaction with the MRN complex | Recruitment of the MRN complex to DNA repair sites to facilitate homologous recombination | uniprot.org |
Higher-Order Oligomerization and Multi-complex Assembly
Beyond the core heterotrimer, MRN complexes can self-associate to form higher-order structures. This oligomerization is mediated by at least two distinct mechanisms involving RAD50. The first is through the "zinc-hook" domain located at the apex of the RAD50 coiled-coils. nih.govwikipedia.org This motif allows two separate MRN complexes to dimerize, effectively bridging distant DNA ends or sister chromatids. nih.gov
More recently, a second mechanism of oligomerization has been described, driven by interactions within the globular head domain of RAD50. ethz.chresearchgate.net A conserved beta-sheet in the RAD50 head domain mediates the formation of larger MRN assemblies in solution and on DNA. ethz.chresearchgate.netnih.gov This beta-sheet-driven oligomerization is critical for the formation of nuclear foci at sites of DNA damage, a hallmark of the cellular response to DSBs. ethz.chresearchgate.net Disrupting this interaction impairs DNA damage signaling and repair, indicating that the assembly of these multi-complex structures is not merely for DNA tethering but is also required for efficient signal amplification and DNA processing. ethz.chresearchgate.netnih.gov This oligomerization promotes the endonuclease activity of Mre11 and is linked to the maintenance of telomere length. ethz.chnih.gov
Cellular and Molecular Functions of Rad50 in Dna Metabolism
Role in DNA Double-Strand Break (DSB) Repair
RAD50 is fundamental to the repair of DNA double-strand breaks, participating in the two major repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). wikipedia.org The MRN complex, with RAD50 as its structural core, is one of the initial sensors of DSBs, binding to the broken DNA ends. nih.gov
Homologous Recombination (HR) Pathway Involvement
In the high-fidelity HR pathway, which utilizes a homologous template for repair, RAD50 is indispensable. nih.govoup.com The MRN complex is among the first responders to a DSB, and the zinc hook domain of RAD50 is crucial for tethering the DNA ends together, a process vital for subsequent repair steps. nih.gov This tethering function ensures that the broken ends are held in close proximity, facilitating their coordinated processing. nih.gov The ATPase activity of RAD50, regulated by ATP binding and hydrolysis, induces conformational changes within the MRN complex, which are critical for its functions in organizing and processing DNA. nih.govelsevierpure.com The MRN complex, through the nuclease activity of MRE11, initiates the 5' to 3' resection of the DNA ends, creating 3' single-stranded DNA (ssDNA) overhangs. nih.govbiorxiv.org These overhangs are essential for the loading of RAD51, a key protein in the strand invasion step of HR. nih.gov
Non-Homologous End Joining (NHEJ) Pathway Contributions
RAD50 also contributes to the NHEJ pathway, which directly ligates broken DNA ends. nih.govrupress.org While the core NHEJ machinery consists of proteins like Ku70/80 and DNA ligase IV, the MRN complex can facilitate this process, particularly when the DNA ends are not straightforward and require processing before ligation. nih.govamegroups.org The nuclease function of the MRE11 subunit within the MRN complex can clean and process these "dirty" ends. nih.gov The DNA bridging capability of RAD50 is also thought to play a role in preventing the separation of the broken ends, thereby aiding their rejoining by NHEJ. researchgate.net
DNA End Resection and Processing
A critical and highly regulated function of the RAD50-containing MRN complex is the initiation of DNA end resection, the process of creating 3' ssDNA tails at the break site. nih.govnih.govpnas.org This step is a key determinant in the choice between the HR and NHEJ repair pathways. oup.com The MRN complex is responsible for the initial, short-range resection. portlandpress.com The ATPase activity of RAD50 is believed to modulate the endonuclease and exonuclease activities of MRE11, thereby controlling the resection process. nih.govpnas.org The long coiled-coil domains of RAD50 provide a scaffold that helps to organize the DNA ends and the enzymatic machinery required for their processing. researchgate.net
Maintenance of Telomere Integrity
RAD50 plays a vital role in maintaining the integrity of telomeres, the protective caps (B75204) at the ends of linear chromosomes. nih.govembopress.orgnih.gov The MRN complex is involved in protecting telomeres from being recognized as DNA damage, which would otherwise trigger inappropriate repair activities and lead to chromosome fusions. embopress.org RAD50's function at telomeres also includes facilitating the processing of telomere ends to generate a 3' G-rich overhang, which is necessary for the formation of the protective t-loop structure. In the absence of telomerase, RAD50, along with RAD51, provides a pathway for telomere maintenance. nih.gov Studies in Arabidopsis thaliana have shown that RAD50 is essential for telomere maintenance, and its absence leads to progressive telomere shortening. nih.govresearchgate.nethal.science
Chromatin Organization and Bridging Mechanisms
The unique architecture of the RAD50 protein, characterized by long coiled-coil domains and a zinc hook motif, allows it to bridge DNA molecules. researchgate.netnih.govuq.edu.au This bridging function is crucial for holding the two ends of a DSB together, a prerequisite for both HR and NHEJ. researchgate.net This ability to tether DNA is not limited to DSB repair; it is also implicated in higher-order chromatin organization. Furthermore, RAD50 has been observed to localize to chromatin bridges that can form during abnormal cytokinesis, suggesting a role in stabilizing these structures. nih.govuq.edu.au
DNA Damage Checkpoint Activation
Upon detecting a DSB, the MRN complex, with RAD50 as a central component, is instrumental in activating the DNA damage checkpoint, a signaling cascade that halts the cell cycle to allow time for repair. nih.govnih.govnih.gov The MRN complex recruits and activates the master checkpoint kinase, Ataxia Telangiectasia Mutated (ATM). tandfonline.comnih.govbrandeis.edu The NBS1 subunit of the complex directly interacts with ATM, but the entire MRN complex, including the DNA binding and bridging functions of RAD50, is necessary for full ATM activation. mdpi.com Activated ATM then phosphorylates a host of downstream targets, including checkpoint kinases CHK1 and CHK2, which orchestrate the cell cycle arrest and the broader DNA damage response. mdpi.comyoutube.com
Interactive Data Table: Key Roles of RAD50 in DNA Metabolism
| Cellular and Molecular Function | Specific Contribution of RAD50 | Associated Pathways | Key Interacting Proteins |
|---|---|---|---|
| DNA Double-Strand Break (DSB) Repair | Initial recognition of DSBs and tethering of DNA ends. | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) | MRE11, NBS1 |
| Homologous Recombination (HR) Involvement | Facilitates DNA end resection to generate 3' ssDNA overhangs. | Homologous Recombination | MRE11, NBS1, RAD51 |
| Non-Homologous End Joining (NHEJ) Contributions | Aids in the processing of complex DNA ends for ligation. | Non-Homologous End Joining | MRE11, NBS1, Ku70/80, DNA Ligase IV |
| DNA End Resection and Processing | Regulates the nuclease activity of MRE11 for controlled resection. | DSB Repair Pathway Choice | MRE11, NBS1, EXO1, DNA2 |
| Telomere Integrity Maintenance | Protects telomere ends and facilitates t-loop formation. | Telomere Maintenance | MRE11, NBS1, TRF2 |
| Chromatin Organization and Bridging | Bridges DNA molecules and stabilizes chromatin structures. | Chromatin Maintenance, Cytokinesis | Aurora B Kinase |
| DNA Damage Checkpoint Activation | Recruits and activates the ATM kinase. | DNA Damage Signaling | MRE11, NBS1, ATM, CHK1, CHK2 |
Regulation of Rad50 Activity
Allosteric Control by Nucleotides and DNA
The function of RAD50 is fundamentally dependent on its identity as a member of the ATP-binding cassette (ABC) ATPase superfamily. nih.govoup.com The binding and hydrolysis of ATP by RAD50 drive significant conformational changes within the MRN complex, which in turn dictate its interaction with DNA and its enzymatic activities. nih.govnih.govnih.govnih.gov
In the absence of ATP, the MRN complex exists in an "open" conformation where the nuclease active sites of the Mre11 subunit are accessible. nih.govoup.com The binding of ATP to RAD50's Walker A and B motifs triggers a dramatic structural rearrangement. embopress.org This event promotes the dimerization of the two RAD50 ATPase domains in a head-to-tail arrangement, locking the complex into a "closed" conformation. nih.govoup.comnih.govuniprot.org This ATP-bound closed state has several critical functional consequences:
It sterically hinders the Mre11 nuclease active site, preventing DNA processing. nih.govnih.gov
It creates a proficient DNA-binding platform, increasing the complex's affinity for DNA, particularly the ends of DSBs. nih.govnih.govnih.govnih.gov
It establishes the specific conformation of the MRN complex that is required to activate the master checkpoint kinase, ATM. nih.goveur.nl
The interaction with DNA itself is a key regulatory input. Double-stranded DNA significantly stimulates the otherwise slow rate of ATP hydrolysis by RAD50, with some studies reporting a more than 20-fold increase in activity. nih.govoup.com This stimulation is dependent on the presence of DNA ends, suggesting that the complex is triggered into an active processing mode primarily at the site of a DSB. nih.gov
The cycle is completed by ATP hydrolysis, which releases the stored energy and returns the RAD50 dimers to a disengaged, "open" state. oup.comnih.gov This transition is essential for making the DNA accessible to the Mre11 nuclease for its endonuclease and 3' to 5' exonuclease activities, which are required for DNA end resection—a critical step in homologous recombination repair. nih.govembopress.orguniprot.orgembopress.orgresearchgate.net The Nbs1 subunit is crucial in this process, as it is required for the nucleotide-dependent DNA binding of the human MRN complex and helps regulate Mre11's nuclease functions in concert with the RAD50 ATP cycle. nih.govnih.gov
Table 1: Effect of Nucleotide-Binding State on RAD50/MRN Complex Function
| Nucleotide State | RAD50 Conformation | Mre11 Nuclease Accessibility | DNA Binding Affinity | Key Functions |
|---|---|---|---|---|
| ATP-Free | Open | Accessible | Lower | Baseline state, nuclease activity possible |
| ATP-Bound | Closed (Dimerized) | Inaccessible/Blocked nih.govnih.gov | Higher nih.govnih.gov | DNA end recognition and tethering nih.govnih.gov, ATM kinase activation nih.goveur.nl |
| Post-ATP Hydrolysis | Open | Accessible | Lower | DNA release, enabling Mre11 endonuclease/exonuclease activity nih.govembopress.org |
Regulatory Networks and Upstream/Downstream Signaling
RAD50 and the MRN complex are central players in the DNA damage response (DDR) signaling network. The complex acts as a primary sensor of DSBs and initiates a cascade of events by recruiting and activating the Ataxia-Telangiectasia Mutated (ATM) protein kinase. utexas.edunih.govresearchgate.netoup.com
Upstream Activation: The recruitment of the MRN complex to DSBs is one of the earliest events in the DDR. embopress.org Factors such as Rad17 can facilitate this early, MDC1-independent recruitment. embopress.org Once at the break, the MRN complex, specifically in its ATP-bound "closed" conformation, is essential for activating ATM. nih.goveur.nlbiorxiv.org It functions to recruit inactive ATM dimers to the site of damage and facilitates their dissociation into active monomers, a process that stimulates ATM's kinase activity toward its downstream substrates. utexas.eduresearchgate.net
While all three components of the MRN complex are involved, Nbs1 plays a particularly critical signaling role. researchgate.net It contains a C-terminal motif that directly binds to ATM, and this interaction is vital for robust ATM activation. proquest.commdpi.comnih.gov Though the Mre11-Rad50 subcomplex can stimulate ATM to some degree on its own, Nbs1 is required for the efficient phosphorylation of key downstream targets like Chk2. biorxiv.orgproquest.comnih.gov Notably, the nuclease function of Mre11 is not required for ATM activation. uniprot.orgeur.nlnih.gov
Downstream Signaling and Effectors: Once activated by MRN, ATM phosphorylates a vast array of substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. utexas.edunih.gov Crucially, the MRN complex itself is a key downstream target of ATM, creating a feedback loop. mdpi.com ATM phosphorylates all three subunits:
RAD50: Phosphorylated by ATM at Serine-635. This modification does not affect ATM activation itself but is critical for downstream signaling to effectors like SMC1, which is involved in sister chromatid cohesion, and for the proper execution of the S-phase checkpoint and DNA repair. nih.gov
Nbs1: Phosphorylation by ATM is essential for the subsequent phosphorylation of other critical ATM substrates, including Chk2, SMC1, and FANCD2, thereby amplifying the checkpoint signal. proquest.commdpi.com
Mre11: Also a target of ATM phosphorylation, which helps regulate its function. nih.gov
The ATM-dependent signaling cascade initiated by the MRN complex ultimately controls the cellular fate in response to DNA damage. nih.govnih.gov
Table 2: Key Proteins in the RAD50 Regulatory Network
| Protein | Role in Network | Interaction with RAD50/MRN | Key Findings | Citations |
|---|---|---|---|---|
| Mre11 | Core Component | Forms stable complex with RAD50; Nuclease subunit | Nuclease activity is regulated by RAD50's ATP cycle. nih.govoup.com Essential for MRN function. nih.govoup.com | nih.govoup.comnih.govoup.com |
| Nbs1 | Core Component / Signaling Hub | Binds to Mre11, completing the MRN complex | Contains ATM-binding domain crucial for robust ATM activation and downstream signaling. researchgate.netproquest.commdpi.com | researchgate.netproquest.commdpi.com |
| ATM | Upstream Regulator / Downstream Effector | Recruited and activated by MRN. Phosphorylates all three MRN subunits. | Master kinase of the DNA damage response. Activation requires the ATP-bound state of MRN. nih.goveur.nlutexas.edu | nih.goveur.nlutexas.edumdpi.comnih.gov |
| Rad17 | Upstream Regulator | Facilitates early, MDC1-independent recruitment of MRN to DSBs. | Interacts with Nbs1 after being phosphorylated by ATM, enhancing ATM signaling. embopress.org | embopress.org |
| Chk2 | Downstream Effector | Activated by ATM in an MRN-dependent manner. | Key checkpoint kinase; its activation leads to cell cycle arrest. utexas.eduproquest.com | utexas.eduproquest.com |
| SMC1 | Downstream Effector | Phosphorylated by ATM in a manner dependent on phosphorylated RAD50. | Component of the cohesin complex, involved in DNA repair and checkpoint control. nih.gov | nih.gov |
| p53 | Downstream Effector | Phosphorylated and activated by ATM, stimulated by MRN. | Tumor suppressor that mediates cell cycle arrest and apoptosis. utexas.eduresearchgate.netproquest.com | utexas.eduresearchgate.netproquest.com |
Impact of Rad50 Variants and Mutations on Molecular Function
Structural Consequences of Pathogenic Mutations (e.g., in Walker motifs, D-loop, H-loop/switch, and zinc hook)
Pathogenic mutations within critical functional domains of RAD50 can induce significant structural alterations, thereby compromising the protein's activity. These domains are highly conserved and essential for the mechanochemical cycles of the MRN complex. nih.govcdnsciencepub.com
Mutations in the Walker A and Walker B motifs , which are central to ATP binding and hydrolysis, can severely disrupt the ATPase activity of RAD50. nih.govnih.gov The Walker A motif (P-loop) is crucial for binding the phosphate (B84403) groups of ATP, and mutations in this region can abolish nucleotide binding. The Walker B motif is essential for ATP hydrolysis. For instance, the S1205R mutation in the signature motif and the E1235Q mutation in the Walker B motif have been shown to abolish DNA repair activities, underscoring the importance of both ATP-induced NBD engagement and its subsequent hydrolysis-driven disengagement. nih.gov In the absence of ATP binding or hydrolysis, the RAD50 dimer cannot adopt the conformational changes necessary to regulate the nuclease activity of MRE11. nih.govnih.gov
The D-loop is another critical component of the ATP-binding cassette (ABC) ATPase domain. Mutations in this loop can lead to a gain-of-function in ATP hydrolysis activity. nih.govnih.gov Paradoxically, this increased hydrolysis rate results from a less stable ATP-bound "closed" conformation of the Rad50 dimer, leading to faster dissociation. nih.govnih.govdntb.gov.ua This disruption in the allosteric regulation of ATP hydrolysis impairs the coordinated functions of the MRN complex. nih.govnih.gov
The H-loop/switch region, located in the C-terminal ATPase domain, is also critical for the proper functioning of RAD50. nih.govnih.gov The deleterious missense mutation L1264F, located between the D-loop and the H-loop/switch, is predicted to be highly damaging. mdpi.com While not directly linked to an increased risk of familial esophageal squamous cell carcinoma in one study, functional analyses suggest that this mutation may have a dominant-negative effect, particularly under conditions of replication stress. mdpi.com
The zinc hook domain is crucial for the dimerization of RAD50 protomers, which can occur both intramolecularly within a single MRN complex and intermolecularly between two separate complexes. cdnsciencepub.comnih.gov This dimerization is vital for tethering DNA ends. cdnsciencepub.com Truncating mutations, such as p.Q672X and the recurrent p.K722fs variant within the zinc hook domain, have been identified as pathogenic. nih.govhku.hkresearchgate.net These mutations lead to the loss of the C-terminal portion of the protein, which impairs RAD50 dimerization and, consequently, DNA repair. nih.govhku.hknih.gov Functional studies of the RAD50Q672X mutation indicate a dominant-negative effect on the repair of double-stranded breaks. nih.govnih.gov
Table 1: Structural and Functional Impact of Key RAD50 Mutations
| Mutation | Location | Structural Consequence | Functional Impact | Reference(s) |
|---|---|---|---|---|
| S1205R | Signature Motif | Disrupts ATP-induced NBD engagement | Abolishes DNA repair activities | nih.gov |
| E1235Q | Walker B Motif | Prevents ATP hydrolysis, locking RAD50 in an ATP-bound state | Abolishes DNA repair activities | nih.gov |
| L828F, D829N | D-loop | Alters protein structure and dynamics, leading to a less stable closed conformation | Gain-of-function in ATP hydrolysis, impaired allosteric regulation | nih.govnih.gov |
| L1264F | Between D-loop and H-loop/switch | Predicted to be a deleterious missense mutation | Potential dominant-negative effect under replication stress | mdpi.com |
| p.Q672X | Zinc Hook Domain | Truncation of the protein, loss of the C-terminal half | Impaired dimerization, dominant-negative effect on DSB repair | nih.govhku.hknih.gov |
| p.K722fs | Zinc Hook Domain | Frameshift mutation leading to a premature stop codon | Loss of the C-terminal half, impaired dimerization and DNA repair | nih.govhku.hknih.gov |
Alterations in Protein Stability and Inter-protein Interactions
Mutations in RAD50 can significantly decrease the stability of the protein, often leading to its degradation. nih.govfrontiersin.org In silico analyses of non-synonymous single-nucleotide polymorphisms (nsSNPs) in RAD50 have predicted that a subset of these variants alters protein stability. nih.govfrontiersin.orgbohrium.com For example, a study of 1,806 nsSNPs identified several pathogenic variants that were predicted to decrease the stability of the RAD50 protein. nih.govfrontiersin.org This instability can result in lower cellular levels of functional RAD50, thereby compromising the integrity of the MRN complex.
Beyond affecting the stability of the RAD50 protein itself, mutations can also disrupt its critical interactions with the other components of the MRN complex, namely MRE11 and NBS1. mdpi.comnih.govfrontiersin.org The interaction between RAD50 and MRE11 is fundamental for the assembly and function of the complex. researchgate.net Computational docking studies have shown that certain pathogenic RAD50 mutations can substantially alter the binding interface with MRE11. nih.govfrontiersin.orgbohrium.com For instance, mutations such as A73P, V117F, L518P, L1092R, N1144S, and A1209T have been shown to change the interacting profile of RAD50 with MRE11A. nih.govbohrium.comfrontiersin.org A dysfunctional interaction between RAD50 and MRE11 can lead to a defective MRN complex, even if all three proteins are expressed. mdpi.comnih.gov Similarly, although RAD50 primarily interacts with MRE11, a stable MRN complex is required for the proper nuclear localization and function of all three components. Therefore, mutations in RAD50 that affect its stability or its interaction with MRE11 will consequently impact the functional integration of NBS1 into the complex. nih.gov
Table 2: Predicted Impact of Selected RAD50 nsSNPs on Protein Stability and Interaction
| RAD50 Variant | Predicted Effect on Protein Stability | Predicted Impact on MRE11A Interaction | Reference(s) |
|---|---|---|---|
| A73P | Decrease | Altered interaction profile | nih.govbohrium.comfrontiersin.org |
| V117F | Decrease | Altered interaction profile | nih.govbohrium.comfrontiersin.org |
| L518P | Decrease | Altered interaction profile | nih.govbohrium.comfrontiersin.org |
| L1092R | Decrease | Altered interaction profile | nih.govbohrium.comfrontiersin.org |
| N1144S | Decrease | Altered interaction profile | nih.govbohrium.comfrontiersin.org |
| A1209T | Decrease | Altered interaction profile | nih.govbohrium.comfrontiersin.org |
Effects on DNA Repair Pathway Efficacy at the Molecular Level
The structural and interaction-level defects caused by RAD50 mutations culminate in a reduced efficacy of DNA repair pathways at the molecular level. researchgate.netd-nb.infonih.gov The MRN complex is a primary sensor of DSBs and plays a crucial role in initiating both the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. nih.gov
Mutations that disrupt the ATP binding and hydrolysis cycle of RAD50 directly impair the ability of the MRN complex to process DNA ends. nih.govnih.gov For example, the ATP-bound "closed" conformation of RAD50 is thought to inhibit the nuclease activity of MRE11, while the ATP-hydrolyzed "open" state allows for DNA processing. nih.gov A failure to transition between these states due to mutation can lead to a dysfunctional complex that is unable to properly initiate DNA end resection, a critical step in HR. nih.gov
Advanced Research Methodologies for Rad50 Characterization
Structural Biology Techniques
Structural biology provides high-resolution snapshots of macromolecules, offering profound insights into their mechanisms of action. Several key techniques have been instrumental in dissecting the architecture of RAD50 and its complexes.
X-ray crystallography has been a cornerstone in revealing the atomic-level details of various domains of RAD50 and its complexes. This technique has successfully provided high-resolution structures of the RAD50 nucleotide-binding domain (NBD), both alone and in complex with the Mre11 nuclease. researchgate.netnih.gov These crystallographic studies have been crucial in understanding the ATP-dependent dimerization of the RAD50 NBDs, a key conformational switch that regulates the function of the Mre11/RAD50 (MR) complex. nih.govnih.gov
Crystal structures have captured the MR complex in different nucleotide-bound states, such as with ATPγS (a non-hydrolyzable ATP analog), revealing the dramatic rearrangements that occur upon ATP binding. nih.govnih.gov For instance, the structure of the Pyrococcus furiosus Rad50 catalytic domain (PfRad50CD) showed that ATP binding triggers a 30° rotation of its lobes and promotes dimerization. nih.gov Furthermore, crystallography has elucidated the structure of the RAD50 zinc-hook domain, demonstrating how it mediates the dimerization of two RAD50 molecules, which is critical for tethering DNA ends. researchgate.net The crystal structure of Thermotoga maritima Rad50NBD in a complex with Mre11HLH and double-stranded DNA has provided the first structural view of DNA binding by an SMC protein, showing that DNA binds between the coiled-coil domains of the ATP-bound Rad50 dimer. embopress.org
Table 1: Key X-ray Crystallography Findings for RAD50 and its Complexes
| Complex/Domain | Organism | Key Findings | PDB ID |
|---|---|---|---|
| Rad50 ATPase Dimer | Pyrococcus furiosus | Revealed the structure of the ATP-bound dimer. | 3QKR researchgate.net |
| Rad50 Coiled-coil Domain | Human | Showed the structure of the zinc-hook at the apex. | 5GOX researchgate.net |
| Mre11-Rad50-ATPγS Complex | Pyrococcus furiosus | Detailed the interplay between Mre11 and ATP-bound Rad50. nih.gov | 3QG5 |
| Mre11/Rad50/DNA Complex | Thermotoga maritima | Provided the first view of DNA binding to the Rad50 NBD. embopress.org | 4U4I |
| Mre11 N-terminal Domain | Human | Showed the nuclease domain structure. | 3T1I researchgate.net |
Recent cryo-EM structures of the Chaetomium thermophilum MRN complex have provided unprecedented insights into its scaffolding functions. nih.gov These studies have shown a 2:2:1 stoichiometry for the Mre11:RAD50:Nbs1 complex, with a single Nbs1 protein wrapping around the Mre11 nuclease dimer. nih.gov Importantly, cryo-EM has captured the MRN complex in different functional states, including a resting state and a cutting state, providing a molecular basis for how the complex transitions between its roles in DNA tethering and nucleolytic processing. mdpi.com Furthermore, cryo-EM has revealed two distinct DNA-binding modes for the MRN complex: an ATP-dependent mode for loading onto DNA ends and an ATP-independent mode. nih.gov
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a unique and powerful tool for studying the structure, dynamics, and interactions of proteins in a near-native solution environment. nih.govtdl.org For RAD50, NMR has been particularly valuable for probing allosteric networks and conformational changes that are difficult to capture with static structural methods. mdpi.comresearchgate.net
By analyzing mutants in the hinge region and the conserved Arg805 residue of Pyrococcus furiosus Rad50, NMR studies have identified an allosteric network of residues within the RAD50 NBD. mdpi.comresearchgate.net This network influences conformational changes related to RAD50 dimerization and ATP hydrolysis, which in turn activates the Mre11 nuclease. researchgate.net Methyl-TROSY NMR experiments have been employed to study the dynamics of the MR complex, revealing how perturbations in one part of the complex, such as mutations in Mre11, can lead to structural and dynamic changes in RAD50, highlighting the intricate allosteric interplay between the subunits. tdl.org These studies emphasize the contribution of solution-state NMR in providing insights into the dynamic structures associated with Mre11-Rad50 functions. nih.gov
SAXS studies have shown that in the absence of ATP, the MR complex adopts a more flexible and extended conformation. researchgate.netnih.gov Upon ATP binding, the complex undergoes a significant conformational change, becoming more compact. nih.gov This compaction corresponds to the engagement of the RAD50 NBDs. nih.gov By combining SAXS data with high-resolution structures from X-ray crystallography and cryo-EM, researchers can build more complete models of the dynamic conformational landscape of the MR complex. nih.gov SAXS is particularly useful for differentiating between rigid and flexible states of macromolecular complexes, which is crucial for understanding the dynamic nature of RAD50. nih.gov
Biophysical Approaches
Biophysical approaches provide a means to visualize and manipulate single molecules, offering dynamic information about their conformational changes and interactions.
Atomic force microscopy (AFM) and electron microscopy (EM) have been invaluable in visualizing the architecture and dynamic behavior of RAD50 and its complexes. researchgate.netpnas.org Early EM and AFM studies revealed the characteristic structure of the MR complex, with a central globular head and long, flexible coiled-coil arms. researchgate.net These techniques have shown that the RAD50 coiled-coils can undergo dramatic rearrangements upon DNA binding and ATP hydrolysis. pnas.org
EM studies of rotary-shadowed yeast Rad50 confirmed its antiparallel coiled-coil structure and demonstrated that the molecule can bend sharply in the middle, allowing the two catalytic domains to come together. nih.gov This flexibility is crucial for its function. nih.gov AFM has been used to observe human RAD50 binding to DNA, showing that it can bind as a monomer but requires the presence of Mre11 for the formation of oligomeric complexes with protruding coiled-coils that are functional in DNA tethering. nih.gov
More recently, fast-scan AFM (FS-AFM) has provided real-time visualization of the Mre11/Rad50 complex from the archaeon Sulfolobus acidocaldarius interacting with DNA. pnas.orgpnas.org These studies have shown that the coiled-coil regions of RAD50 can directly interact with and translocate along the DNA substrate. pnas.orgpnas.org FS-AFM has also captured the M/R complex driving the unwinding of DNA duplexes, providing a model for how the complex identifies DNA double-strand breaks. pnas.orgpnas.org
Single-Molecule FRET Studies
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique used to measure distances at the angstrom scale (1-10 nm) and observe the conformational dynamics of biomolecules. nih.govnih.gov This method involves labeling a protein with two different fluorescent dyes, a donor and an acceptor. The efficiency of energy transfer from the donor to the acceptor is highly dependent on the distance between them, allowing researchers to monitor real-time changes in protein conformation. nih.govyoutube.com By observing individual molecules, smFRET can uncover transient intermediate states and dynamic processes that are often hidden in ensemble-averaged measurements. nih.gov
In the context of RAD50, which undergoes significant ATP-dependent conformational changes, FRET-based techniques are invaluable. nih.govnih.gov A related method, Luminescence Resonance Energy Transfer (LRET), which can measure longer distances, has been combined with the molecular docking program HADDOCK to investigate the conformational states of the Mre11-Rad50 (MR) complex. nih.gov These studies have identified multiple conformations in solution: a closed state, a partially open state, and an open state, in addition to an extended, apo conformation. nih.gov LRET data also demonstrated that these conformations persist even when the complex is bound to DNA, suggesting a dynamic mechanism for the nuclease activity of the MR complex. nih.gov Such single-molecule approaches provide direct insights into the "jiggling and wiggling" of the RAD50 machine as it performs its functions in DNA repair. nih.gov
Enzyme Kinetics and Substrate Specificity Assays
The function of the Mre11-Rad50-Nbs1 (MRN) complex is intrinsically linked to the enzymatic activities of its components. wikipedia.org Rad50 possesses an ATP-binding cassette (ABC) ATPase domain, and its cycle of ATP binding and hydrolysis drives large-scale conformational changes in the complex, regulating its interaction with DNA and the nuclease activity of Mre11. nih.govnih.govuniprot.org
Enzyme kinetics assays are crucial for characterizing this ATPase activity. Studies have shown that the rate of ATP hydrolysis by RAD50 is relatively low but can be stimulated significantly by the presence of double-stranded DNA (dsDNA) in an end-dependent manner. nih.govresearchgate.net The presence of Nbs1 is also a key factor, as it can convert the human Mre11/Rad50 complex into an endonuclease/exonuclease machine that is specific for protein-DNA adducts. researchgate.net Furthermore, kinetic experiments using mutant forms of RAD50 have demonstrated that both of its ATPase sites are required for stimulation by DNA and for the endonucleolytic cleavage of DNA at sites of protein adducts. nih.govresearchgate.net
Substrate specificity assays focus on the nuclease activity of the Mre11 component, which is tightly regulated by RAD50. The MRN complex exhibits both single-strand endonuclease activity and 3'-5' double-strand-specific exonuclease activity. uniprot.orgnih.gov The choice of substrate is influenced by the ATP-bound state of RAD50. For instance, in the absence of ATP, the human Rad50/Mre11 complex shows a preference for binding to DNA with blunt ends or 5'-overhangs over those with 3'-overhangs. nih.gov ATP binding alters this specificity, affecting which DNA structures are processed. nih.gov These assays are critical for understanding how the MRN complex recognizes and processes different types of DNA damage and DNA ends. portlandpress.com
uniprot.orgnih.govnih.govnih.govnih.govnih.govresearchgate.net| Factor | Effect on RAD50/MRN Activity | Source |
|---|---|---|
| ATP Binding | Induces a 'closed' conformation, altering DNA binding specificity and regulating Mre11's nuclease activity. | |
| ATP Hydrolysis | Returns the complex to an 'open' conformation; essential for Mre11's endonuclease activity on blocked DNA ends. | |
| dsDNA Ends | Stimulates RAD50's ATPase activity over 20-fold. | |
| ssDNA | Fails to stimulate ATPase activity. | |
| Nbs1 Subunit | Modulates nuclease activity, converting the complex to be specific for protein-DNA adducts. |
Computational and In Silico Modeling
Computational and in silico approaches have become indispensable for studying RAD50, providing insights that complement experimental data and help guide future research. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a large and dynamic machine like the MRN complex, MD simulations provide a way to visualize its flexibility and conformational changes that are essential for its function. nih.gov These simulations have been used to verify the impact of specific mutations on the stability and interaction of RAD50 with Mre11A. nih.gov By simulating the behavior of both wild-type and mutant proteins, researchers can observe alterations in protein dynamics, such as changes in root-mean-square deviation (RMSD) and radius of gyration, providing a molecular-level explanation for experimentally observed functional defects. nih.govqeios.com
Protein Structure Prediction (e.g., AlphaFold, RoseTTAFold, I-TASSER) and Docking Analysis (e.g., HADDOCK)
Protein Structure Prediction : Tools like AlphaFold, RoseTTAFold, and I-TASSER have been used to generate high-quality models of the full-length RAD50 protein. nih.govyoutube.comelifesciences.org These programs use deep learning and evolutionary data to predict protein structures with remarkable accuracy, providing a structural framework for hypothesis testing. nih.govelifesciences.orgyoutube.com
Docking Analysis : Protein-protein docking programs are used to predict the structure of a complex formed by two or more interacting proteins. HADDOCK (High Ambiguity Driven protein-protein Docking) is a prominent tool in this field that integrates experimental data, such as mutagenesis or cross-linking data, as ambiguous interaction restraints (AIRs) to guide the docking process. uu.nlresearchgate.net HADDOCK has been used extensively to model the interaction between RAD50 and Mre11A, and to assess how disease-associated mutations at the interface might disrupt the complex. nih.govnih.gov It has also been used in conjunction with LRET data to generate structural models of the different conformational states of the MR complex. nih.gov
nih.govelifesciences.orgnih.govyoutube.comnih.govnih.govnih.govnih.gov| Tool | Type | Application for RAD50 | Source |
|---|---|---|---|
| AlphaFold | Protein Structure Prediction | Predicting the 3D structure of the full-length RAD50 protein. | |
| RoseTTAFold | Protein Structure Prediction | Used alongside AlphaFold and I-TASSER for RAD50 structure prediction. | |
| I-TASSER | Protein Structure Prediction | Used for threading, ab initio modeling, and structure refinement of RAD50. | |
| HADDOCK | Protein-Protein Docking | Modeling RAD50-Mre11A complex and assessing the impact of mutations on the interaction. |
Bioinformatic Analyses of Sequence Conservation and Variant Impact
Given the critical role of RAD50 in genome maintenance, mutations in its gene can have severe consequences, leading to conditions like Nijmegen breakage syndrome-like disorder. wikipedia.orgnih.gov Bioinformatic analyses are crucial for sifting through the vast number of genetic variants and predicting which ones are likely to be deleterious.
A range of computational tools are employed to analyze non-synonymous single-nucleotide polymorphisms (nsSNPs) and other mutations. nih.govnih.gov These tools use different algorithms to predict the functional impact of an amino acid substitution based on sequence conservation, physicochemical properties of the amino acids, and structural information. consensus.appnih.gov For example, studies have retrieved thousands of RAD50 nsSNPs from databases and used a suite of tools like PredictSNP, MutPred, I-Mutant, and MuPro to identify the most likely pathogenic variants. nih.govnih.govnih.gov These analyses have shown that the most deleterious mutations are often located in highly conserved functional motifs of the RAD50 protein, such as the Walker A, Q-loop, and signature motifs. nih.govconsensus.appnih.gov Sequence conservation analysis across different species further helps to pinpoint residues that are critical for RAD50's function. nih.gov These in silico predictions are vital for prioritizing variants for further experimental validation. nih.gov
nih.govconsensus.appnih.govconsensus.appnih.govconsensus.appnih.govconsensus.appnih.gov| Bioinformatic Tool | Prediction Focus | Source |
|---|---|---|
| PredictSNP | Deleterious effect of amino acid substitution. | |
| MutPred | Molecular mechanism of amino acid substitution. | |
| SNPeffect 4.0 | Protein aggregation and amyloid-forming regions. | |
| I-Mutant / MuPro | Changes in protein stability upon mutation. | |
| ConSurf | Sequence conservation analysis. |
Q & A
Q. What experimental approaches are used to validate RAD50's role in the MRN complex during DNA repair?
Answer:
- Co-immunoprecipitation (Co-IP): Validate physical interactions between RAD50, MRE11, and NBS1 using antibodies specific to each protein. Include ATPase-deficient RAD50 mutants (e.g., Walker A/B motif mutations) to assess ATP dependency .
- Functional assays: Use siRNA knockdown or CRISPR-Cas9 KO models to measure defects in DNA double-strand break (DSB) repair (e.g., γH2AX foci persistence) and checkpoint activation (e.g., phosphorylation of ATM/ATR substrates) .
Q. How are conserved structural domains in RAD50 identified and functionally characterized?
Answer:
- Sequence alignment tools (e.g., Clustal Omega): Compare RAD50 homologs across species (e.g., human, yeast, Trypanosoma brucei) to identify conserved ABC ATPase and coiled-coil domains .
- Mutagenesis studies: Disrupt key residues (e.g., Walker A motif for ATP binding; Cys-X-X-Cys "hook" for DNA bridging) and assess impacts on DNA binding (EMSA) or complex stability (size-exclusion chromatography) .
Q. What assays are used to quantify RAD50's ATPase activity and its role in DNA repair?
Answer:
- Malachite green phosphate assay: Measure inorganic phosphate release from ATP hydrolysis using purified RAD50 protein. Compare wild-type vs. Walker A/B mutants .
- Single-molecule FRET: Monitor conformational changes in RAD50-DNA complexes upon ATP hydrolysis to link enzymatic activity to DNA bridging/repair .
Advanced Research Questions
Q. How can conflicting data on RAD50's ATPase activity in DNA binding versus complex stabilization be resolved?
Answer:
- Context-specific assays: Compare ATPase activity in isolated RAD50 versus the full MRN complex. Use structural biology (cryo-EM or X-ray crystallography) to visualize ATP-induced conformational changes in DNA-bound states .
- Kinetic modeling: Integrate ATP hydrolysis rates with DNA repair kinetics (e.g., live-cell imaging of DSB repair reporters) to dissect temporal roles of ATPase activity .
Q. What methodologies elucidate RAD50's role in chromatin remodeling during DSB repair?
Answer:
- Chromatin immunoprecipitation (ChIP): Map RAD50 and nucleolin recruitment to DSB sites, correlating with histone H2A/H2B loss (e.g., using anti-H2B antibodies) .
- In vitro nucleosome disruption assays: Reconstitute nucleosomes with fluorescently labeled histones; quantify RAD50/nucleolin-mediated displacement via FRET or gel shift .
Q. How can RAD50's dynamic coiled-coil flexibility be experimentally linked to its DNA repair function?
Answer:
- Atomic force microscopy (AFM): Image RAD50 coiled-coil regions under varying tension to identify flexible segments. Mutate residues in flexible regions (e.g., Gly/Pro-rich motifs) and test DNA bridging efficiency .
- Molecular dynamics simulations: Model coiled-coil flexibility and predict DNA-binding interfaces for mutagenesis validation .
Q. What strategies address contradictory findings on RAD50's role in homologous recombination (HR) versus non-homologous end joining (NHEJ)?
Answer:
- Pathway-specific reporters: Use HR-specific (e.g., DR-GFP) and NHEJ-specific (e.g., EJ5-GFP) repair assays in RAD50-deficient cells. Modulate cell cycle phase (G1 vs. S/G2) to isolate pathway contributions .
- Proximity ligation assays (PLA): Detect RAD50 interactions with HR (e.g., BRCA1) or NHEJ (e.g., Ku70) factors under distinct repair conditions .
Methodological Resources
- Structural analysis: X-ray crystallography of RAD50 ATPase domains (PDB: 1L8D) and homology modeling with RecF .
- Bioinformatics tools: Bowtie 2 for sequencing alignment, edgeR for differential gene expression in RAD50-depleted models .
- Key biomarkers: γH2AX (DSB marker), RAD51 foci (HR activity), and phosphorylated ATM/ATR substrates (checkpoint activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
